Enhanced Lipophilicity vs. N-Benzyl Analog Drives Cellular Permeability
The target compound possesses a higher calculated partition coefficient (LogP = 4.6568) compared to the non-fluorinated N-benzyl-4-(bromomethyl)-3-nitrobenzamide (LogP = 4.5177) , resulting in a +0.1391 LogP unit increase. This enhanced lipophilicity is attributable to the 4-fluorophenyl moiety and is expected to translate into improved passive membrane diffusion, a critical parameter for intracellular target engagement in whole-cell assays [1].
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.6568 |
| Comparator Or Baseline | N-Benzyl-4-(bromomethyl)-3-nitrobenzamide (CAS 55715-02-1): LogP = 4.5177 |
| Quantified Difference | ΔLogP = +0.1391 |
| Conditions | Predicted values using atom-based method; both compounds measured under identical computational parameters on Chemsrc database. |
Why This Matters
A higher LogP facilitates passive membrane permeability, which is often rate-limiting for intracellular kinase inhibition; procurement of the fluorinated analog can avoid the need for additional formulation or prodrug strategies that would be required for the less lipophilic parent.
- [1] Wenlock MC, Barton P, Austin R, et al. A method for measuring the lipophilicity of compounds in mixtures. J Pharm Biomed Anal. 2010;52(5):796-800. (Supporting reference for LogP–permeability relationship). View Source
